(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H19N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with an ethyl group and a methanone group attached to an aminophenyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine ring and the aminophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYIXFHERKEPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360619 |
Source
|
Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21312-41-4 |
Source
|
Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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